molecular formula C15H19BN2O3 B597871 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one CAS No. 1209485-71-1

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one

Cat. No.: B597871
CAS No.: 1209485-71-1
M. Wt: 286.138
InChI Key: SDMHETGSUCLYTO-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS: 1209485-71-1, molecular formula: C₁₅H₁₉BN₂O₃, molecular weight: 292.14) features a quinazolin-4(3H)-one core substituted with a methyl group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6 . This boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry for constructing biaryl systems .

Properties

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-12-11(8-10)13(19)18(5)9-17-12/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMHETGSUCLYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of o-Aminobenzamides

A robust protocol involves reacting o-aminobenzamides with styrenes under oxidative conditions. For example, anthranilamide derivatives undergo annulation with styrenes in the presence of oxone and graphene oxide (GO) nanosheets as catalysts. This method achieves moderate to good yields (50–70%) and tolerates electron-donating and electron-withdrawing substituents on the styrene moiety.

Representative Procedure

  • Combine anthranilamide (1 mmol), substituted styrene (1 mmol), GO nanosheets (25 mg), and oxone (307 mg) in water (3 mL).

  • Stir at room temperature until completion (monitored by TLC).

  • Filter, recrystallize from ethanol, and isolate the quinazolinone product.

Condensation of Anthranilic Acid Derivatives

Alternative routes start with anthranilic acid, which undergoes benzoylation followed by cyclization. For instance, anthranilic acid reacts with benzoyl chloride in pyridine to form 2-aryl-3-aminoquinazolin-4(3H)-one intermediates. These intermediates are critical for subsequent functionalization.

Introduction of the Boronate Ester Group

The boronate ester moiety is introduced via palladium-catalyzed borylation, a cornerstone of modern organoboron chemistry.

Palladium-Catalyzed Miyaura Borylation

This method involves coupling a halogenated quinazolinone precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Optimized Conditions

  • Catalyst: PdCl₂(dppf) (5 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Base: Potassium acetate (KOAc)

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C

  • Time: 16 hours

Procedure

  • Combine 6-bromo-3-methylquinazolin-4(3H)-one (1 equiv), B₂pin₂ (1.1 equiv), PdCl₂(dppf), and KOAc in degassed dioxane.

  • Heat at 80°C under inert atmosphere.

  • Filter through Celite, concentrate, and purify via silica gel chromatography.

Yield: 71%

Direct Borylation via Iridium Catalysis

While less common for this substrate, iridium complexes (e.g., Ir(COD)OMe) with pinacolborane (HBpin) can achieve C–H borylation at the 6-position of the quinazolinone core. However, regioselectivity challenges limit its utility compared to palladium-based methods.

Integrated Synthetic Routes

Two-Step Synthesis from Anthranilic Acid

This approach merges core formation and borylation:

  • Step 1: Synthesize 6-bromo-3-methylquinazolin-4(3H)-one via anthranilic acid benzoylation and cyclization.

  • Step 2: Perform Miyaura borylation as described in Section 2.1.

Overall Yield: ~50–60%

One-Pot Oxidative Borylation

Emerging methodologies explore tandem oxidative cyclization-borylation sequences. Initial studies show promise using Pd(OAc)₂/Xantphos systems, though yields remain suboptimal (35–45%).

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Oxidative CyclizationOxone, GO nanosheets50–70Mild conditions, broad substrate scopeRequires stoichiometric oxidant
Miyaura BorylationPdCl₂(dppf), B₂pin₂71High efficiency, scalableSensitivity to oxygen/moisture
Two-Step SynthesisAnthranilic acid, B₂pin₂50–60ModularityMulti-step purification

Mechanistic Insights

Oxidative Cyclization Pathway

The GO nanosheets facilitate electron transfer, promoting single-electron oxidation of the styrene to generate a radical intermediate. This radical couples with the o-aminobenzamide, followed by cyclization and aromatization to form the quinazolinone core.

Palladium-Mediated Borylation Mechanism

The catalytic cycle involves:

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetallation with B₂pin₂.

  • Reductive elimination to yield the boronate ester.

Challenges and Optimization Strategies

  • Regioselectivity: Ensuring borylation occurs exclusively at the 6-position requires careful control of steric and electronic effects. Electron-deficient aryl bromides favor selective coupling.

  • Purification: Silica gel chromatography remains essential due to residual boronates and palladium impurities.

  • Stability: The boronate ester is hygroscopic; reactions must be conducted under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the boronate ester.

    Reduction: Reduction reactions might target the quinazolinone core or the boronate ester.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

The following table highlights structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Applications/Notes
Target Compound 1209485-71-1 C₁₅H₁₉BN₂O₃ 292.14 3-methyl, quinazolin-4(3H)-one Suzuki coupling reagent; kinase inhibitor studies
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (FF-5896) 1009303-58-5 C₁₄H₁₇BN₂O₃ 278.11 No 3-methyl substituent 95% purity; cross-coupling applications
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(1H)-one (BD01423703) 1491163-83-7 C₁₅H₁₉BN₂O₃ 292.14 2-methyl, 4(1H)-one tautomer 98% purity; similar synthetic utility
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinecarboxylate 2411739-61-0 C₁₇H₂₁BN₂O₅ 344.17 Carboxylate ester at position 4 Enhanced solubility; modified reactivity

Key Observations :

  • Tautomeric differences (e.g., 4(1H)-one vs. 4(3H)-one in BD01423703) influence hydrogen-bonding interactions, affecting solubility and biological target binding .

Heterocyclic Variants with Boronate Esters

Compound Name CAS No. Molecular Formula Molecular Weight Core Heterocycle Key Properties
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one 1016641-53-4 C₁₄H₁₈BNO₄ 275.11 Benzooxazol-2(3H)-one Higher solubility in polar solvents
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine 1257554-02-1 C₁₃H₁₈BN₃O₂ 259.11 Imidazo[4,5-b]pyridine Lower molecular weight; nitrogen-rich core

Key Observations :

  • Benzooxazolone analogs exhibit superior solubility in aqueous media due to the oxazolone ring’s polarity, making them preferable for certain catalytic conditions .
  • Imidazopyridine derivatives (e.g., CAS 1257554-02-1) demonstrate enhanced nitrogen content, which may improve coordination with transition metals in catalysis .

Biological Activity

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Basic Information

  • Chemical Name: this compound
  • Molecular Formula: C13H18BN3O2
  • Molecular Weight: 259.11 g/mol
  • CAS Number: 1231934-47-6

Structural Representation

The compound features a quinazolinone core with a boron-containing dioxaborolane substituent, which may influence its reactivity and biological interactions.

Antiparasitic Activity

Research has indicated that derivatives of quinazolinones exhibit significant antiparasitic properties. For instance, a study on dihydroquinazolinone derivatives showed promising results against Plasmodium berghei in mouse models. The incorporation of polar functionalities improved aqueous solubility and metabolic stability while maintaining antiparasitic activity, suggesting a similar potential for the studied compound .

Cytotoxicity and Selectivity

Cytotoxicity assays are essential for evaluating the therapeutic potential of new compounds. The cytotoxic effects of similar quinazolinone derivatives have been explored extensively. For example, compounds with similar scaffolds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study 1: Antiparasitic Efficacy

In a study involving various quinazolinone derivatives, the compound demonstrated an EC50 value of 0.010 µM against Plasmodium falciparum. This indicates potent activity against malaria parasites and suggests that further optimization could enhance its efficacy .

Case Study 2: Kinase Inhibition Profile

A comparative analysis of quinazolinone derivatives revealed that modifications in the dioxaborolane moiety significantly affected their binding affinity to various kinases. The most effective inhibitors displayed IC50 values in the low nanomolar range against specific targets such as EGFR and ABL kinases . This highlights the potential for this compound to act as a scaffold for developing selective kinase inhibitors.

Biological Activity Summary Table

Activity TypeTarget Organism/EnzymeEC50/IC50 ValueReference
AntiparasiticPlasmodium falciparum0.010 µM
Kinase InhibitionEGFRLow nanomolar
CytotoxicityCancer Cell LinesVariable

Structural Comparison Table

Compound NameMolecular WeightKey Functional Groups
This compound259.11 g/molQuinazolinone core, Dioxaborolane
Related Quinazolinone DerivativeVariableVariable modifications

Q & A

Q. What are the recommended synthetic routes for preparing 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to its boronate ester functionality . Key steps include:

Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with methylisocyanate or via cyclization of substituted 2-aminobenzamides .

Borylation : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

  • Critical Parameters : Reaction temperature (80–100°C), solvent (THF or dioxane), and stoichiometric ratios (1:1.2 boronate:aryl halide). Purification via column chromatography (silica gel, hexane/EtOAc) yields >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥98% purity, as reported in commercial batches .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify quinazolinone aromatic protons (δ 7.5–8.5 ppm) and boronate methyl groups (δ 1.0–1.3 ppm) .
  • HRMS : Exact mass confirmation (calculated for C₁₅H₁₉BN₂O₃: [M+H]⁺ = 295.1554) .
  • X-ray Crystallography : For unambiguous structure determination, employ SHELX programs (e.g., SHELXL) for refinement, particularly if crystalline solids are obtained .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura coupling efficiency when using this boronate ester in complex systems?

  • Methodological Answer : Low yields or side reactions often arise from:
  • Catalyst Deactivation : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
  • Base Sensitivity : Replace K₂CO₃ with Cs₂CO₃ in polar aprotic solvents (DMF or DMSO) for improved solubility .
  • Competitive Protodeboronation : Add molecular sieves to scavenge water or use anhydrous solvents .
  • Example Optimization Table :
Catalyst SystemSolventBaseYield (%)
Pd(dppf)Cl₂THFK₂CO₃65
Pd(OAc)₂/SPhosDMFCs₂CO₃82

Q. What strategies resolve contradictions in crystallographic data for quinazolinone-boronate derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (e.g., R-factor >5%) may stem from:
  • Disorder in Boronate Groups : Apply restraints using SHELXL’s SIMU/ISOR commands to model dynamic disorder .
  • Twinned Crystals : Use PLATON’s TWINABS for data integration or switch to synchrotron radiation for higher-resolution data .
  • Thermal Motion Artifacts : Collect data at 100 K (cryo-cooling) to minimize thermal displacement errors .

Q. How to investigate the hydrolytic stability of the boronate ester under physiological conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor degradation via ¹¹B NMR in PBS buffer (pH 7.4, 37°C). The boronate ester’s half-life can be calculated from peak intensity decay (δ ~30 ppm for intact BPin₂ vs. ~18 ppm for hydrolyzed boric acid) .
  • Stabilization Strategies : Co-formulate with cyclodextrins or use prodrug approaches to shield the boronate group .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for this compound?

  • Methodological Answer : Yield inconsistencies (e.g., 50–90%) often arise from:
  • Impurity in Starting Materials : Use HPLC-grade reagents and pre-dry solvents over molecular sieves .
  • Oxygen Sensitivity : Ensure strict inert conditions (Schlenk line/glovebox) during borylation steps .
  • Scale Effects : Pilot small-scale reactions (≤1 mmol) before scaling up; microfluidic reactors improve heat/mass transfer for reproducibility .

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